
1-(4-Chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-1-phenyl-2-(3-pyridyl)ethan-1-ol is a diarylmethane.
Applications De Recherche Scientifique
Biocatalytic Synthesis
- Green and Efficient Synthesis: A study by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a water-cyclohexane system using recombinant E. coli. This approach is noted for its green, economic efficiency and high mass transfer efficiency in a microreaction system (Chen et al., 2021).
Molecular Structure and Docking Studies
- Antimicrobial and Anti-inflammatory Agents: Ravula et al. (2016) synthesized novel pyrazoline derivatives, showing potent antibacterial and anti-inflammatory activities. These compounds were synthesized using microwave irradiation, which proved to be more efficient than conventional methods (Ravula et al., 2016).
- Molecular Docking and Antimicrobial Activity: A study by Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, and quantum chemical analysis of CPPPM molecules. This research included molecular docking and demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021).
Chemical Synthesis and Characterization
- Synthesis of Pyridinyl Alcohols: Research by Tole et al. (2017) involved the synthesis of pyridinyl alcohols and their corresponding ruthenium carbene complexes. These complexes showed high stability, selectivity, and activity in alkene metathesis at high temperatures (Tole et al., 2017).
- Asymmetric Bioreduction in Ionic Liquid Media: A study by Xu et al. (2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols. This process utilized a novel biocatalyst and was performed in ionic liquid media, demonstrating excellent enantioselectivity (Xu et al., 2017).
Applications in Drug Development
- Synthesis of Anti-allergic Drug Intermediates: Ni et al. (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, an important chiral intermediate of the anti-allergic drug Betahistine. This was achieved using a biotransformation reaction catalyzed by Kluyveromyces sp. in an aqueous two-phase system (Ni et al., 2012).
Propriétés
Numéro CAS |
57758-68-6 |
|---|---|
Formule moléculaire |
C19H16ClNO |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol |
InChI |
InChI=1S/C19H16ClNO/c20-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)13-15-5-4-12-21-14-15/h1-12,14,22H,13H2 |
Clé InChI |
NRTPWWLOZYKDOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
Autres numéros CAS |
57758-68-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B1657591.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1657592.png)
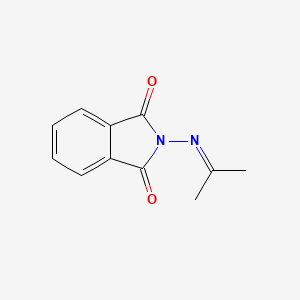
![(3Z,7Z)-3,7-bis(thiophen-2-ylmethylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B1657594.png)
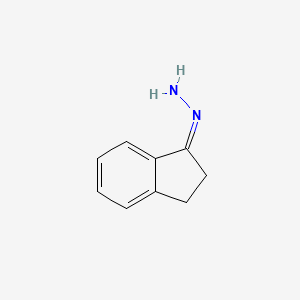
![1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine](/img/structure/B1657596.png)
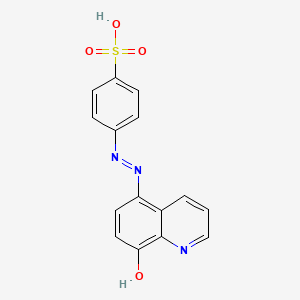

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B1657602.png)
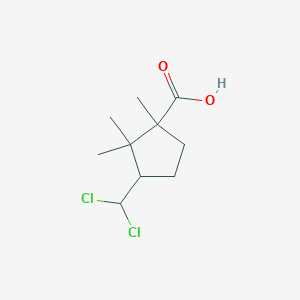
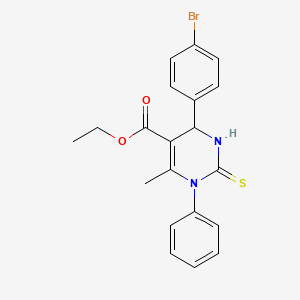
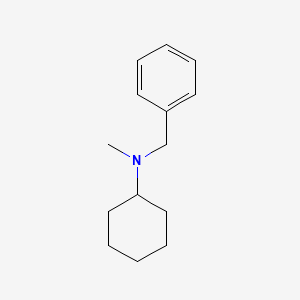
![N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B1657607.png)
![2-[(4-Chlorobenzoyl)amino]pentanedioic acid](/img/structure/B1657609.png)